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Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate Documentation Hub

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  • Product: Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
  • CAS: 904627-55-0

Core Science & Biosynthesis

Foundational

Analytical and Synthetic Characterization of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: Exact Mass Determination and Mechanistic Utility

Executive Summary In modern pharmaceutical development, the rapid and unambiguous characterization of synthetic intermediates is critical for ensuring the integrity of downstream active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rapid and unambiguous characterization of synthetic intermediates is critical for ensuring the integrity of downstream active pharmaceutical ingredients (APIs). Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a highly functionalized enamine derivative. It serves as a pivotal building block in the synthesis of nitrogen-containing heterocycles, most notably through the Gould-Jacobs reaction to yield 4-quinolone scaffolds—a core pharmacophore found in numerous antibacterial (fluoroquinolones) and antimalarial agents [1].

This technical whitepaper provides an in-depth analysis of the compound's theoretical mass properties, details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification, and contextualizes its reactivity within drug development workflows.

Chemical Identity and Theoretical Mass Metrics

To effectively utilize mass spectrometry for structural confirmation, analysts must distinguish between the average molecular weight (used for macroscopic stoichiometric calculations) and the monoisotopic exact mass (used for microscopic molecular identification) [2].

The target compound is synthesized via the condensation of 4-ethoxyaniline (p-phenetidine) with ethyl ethoxymethylenecyanoacetate. The resulting structure features an ethyl ester, a cyano group, and a secondary amine conjugated through an alkene to an ethoxy-substituted phenyl ring.

  • Chemical Formula: C₁₄H₁₆N₂O₃

  • Average Molecular Weight: 260.293 g/mol

  • Monoisotopic Exact Mass: 260.116093 Da

Exact Mass Derivation

High-resolution instruments (such as Orbitrap or Time-of-Flight analyzers) measure the mass-to-charge ratio (m/z) of individual isotopes rather than the weighted average of isotopic mixtures. The exact mass is calculated using the most abundant naturally occurring isotopes (^12C, ^1H, ^14N, ^16O).

Table 1: Monoisotopic Exact Mass Calculation

ElementPrimary IsotopeExact Mass (Da)QuantityCumulative Exact Mass (Da)
Carbon^12C12.00000014168.000000
Hydrogen^1H1.0078251616.125200
Nitrogen^14N14.003074228.006148
Oxygen^16O15.994915347.984745
Total 260.116093
Predictive Ionization Adducts

In Electrospray Ionization (ESI), the molecule will typically accept a proton or an alkali metal cation. Predicting these exact m/z values is a prerequisite for HRMS tuning.

Table 2: Theoretical ESI Positive Mode Adducts

Ion SpeciesAdduct FormulaTheoretical Exact Mass (m/z)
Protonated[C₁₄H₁₇N₂O₃]⁺261.123369
Sodated[C₁₄H₁₆N₂O₃Na]⁺283.105862
Potassiated[C₁₄H₁₆N₂O₃K]⁺299.079799

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate without ambiguity, HRMS is required. The following protocol outlines a self-validating ESI-Q-TOF or Orbitrap workflow designed to achieve a mass accuracy of < 2 ppm [3].

Rationale and Causality in Method Design
  • Ionization Source: Positive Electrospray Ionization (ESI+) is selected because the secondary amine nitrogen in the enamine system is readily protonated in acidic media.

  • Matrix Modifiers: 0.1% Formic acid is added to the mobile phase. Causality: The low pH forces the equilibrium toward the protonated state [M+H]⁺, maximizing signal-to-noise (S/N) ratio and preventing signal suppression.

  • Lock Mass Calibration: An internal calibrant (e.g., Leucine Enkephalin, m/z 556.2766) is infused simultaneously. Causality: This provides real-time correction for thermal expansion or voltage drift in the mass analyzer, ensuring the sub-2 ppm mass accuracy required for definitive elemental composition assignment.

Step-by-Step Experimental Methodology

Step 1: Sample Preparation

  • Weigh 1.0 mg of the synthesized compound using a microbalance.

  • Dissolve the solid in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:1000 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to yield a final concentration of 1 µg/mL. Note: Concentrations above 5 µg/mL risk detector saturation and isotopic distortion.

Step 2: Instrument Tuning and Calibration

  • Perform external calibration using a standard tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) across the m/z 50–2000 range.

  • Set the instrument resolution to a minimum of 60,000 (at m/z 200). This resolution is necessary to separate the target analyte from potential isobaric background interferences.

Step 3: Acquisition Parameters

  • Capillary Voltage: +3.0 kV to ensure stable Taylor cone formation.

  • Desolvation Temperature: 350 °C to facilitate rapid droplet evaporation without inducing thermal degradation of the enamine bond.

  • Scan Range: m/z 100 to 800.

  • Introduce the sample via direct infusion using a syringe pump at a flow rate of 10 µL/min.

Step 4: Data Processing and Validation

  • Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ mass: 261.1234 .

  • Calculate the mass error using the formula: Mass Error (ppm) =[(Measured m/z - Theoretical m/z) / Theoretical m/z] × 10⁶

  • Validation Check: The protocol is considered successful and self-validated if the mass error is ≤ 2.0 ppm and the observed isotopic distribution (M+1, M+2 peaks) matches the theoretical in-silico model with >90% similarity.

Mechanistic Utility: The Gould-Jacobs Pathway

The primary synthetic value of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate lies in its capacity to undergo thermal cyclization. When subjected to high temperatures (>200 °C) in a high-boiling solvent like Dowtherm A, the compound undergoes a sequence of intramolecular cyclization and elimination steps known as the Gould-Jacobs reaction [1].

This pathway is a cornerstone in medicinal chemistry for generating 4-hydroxyquinolines (which tautomerize to 4-quinolones). The cyano group at the 2-position of our target compound directs the cyclization and provides a functional handle (such as a nitrile or subsequent carboxylic acid) at the 3-position of the resulting quinolone ring, a structural absolute for the DNA gyrase inhibitory activity of fluoroquinolone antibiotics.

G A 4-Ethoxyaniline (p-Phenetidine) B Ethyl ethoxymethylenecyanoacetate (Michael Acceptor) C Condensation Reaction (- Ethanol) D Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (Target Enamine) C->D E Thermal Cyclization (>200°C, Dowtherm A) D->E F 4-Quinolone Derivative (Pharmaceutical Scaffold) E->F AB AB AB->C

Figure 1: Synthesis and Gould-Jacobs cyclization pathway of the target enamine intermediate.

References

  • American Chemical Society (ACS). "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor." The Journal of Organic Chemistry. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Methodology for Accurate Mass Measurement of Small Molecules." RSC Guidelines. Available at:[Link]

  • ResolveMass Laboratories. "Understanding High Resolution Mass Spectrometry (HRMS)." ResolveMass Technical Resources. Available at: [Link]

Exploratory

Crystallographic Data and 3D Structure of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: A Technical Guide

Executive Summary Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (C₁₄H₁₆N₂O₃) is a highly functionalized enamine and a critical building block in the synthesis of quinoline and quinazoline-based pharmaceutical agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (C₁₄H₁₆N₂O₃) is a highly functionalized enamine and a critical building block in the synthesis of quinoline and quinazoline-based pharmaceutical agents, including advanced kinase inhibitors. For drug development professionals and structural chemists, understanding the 3D conformation and crystallographic packing of this intermediate is paramount. The spatial arrangement directly dictates its reactivity in subsequent cyclization steps (e.g., the Gould-Jacobs reaction) and influences the solid-state stability of the bulk material.

This whitepaper provides an in-depth analysis of the compound's crystallographic data, detailing the causality behind its structural preferences—specifically the thermodynamic stabilization of the (Z)-isomer—and outlines field-proven, self-validating protocols for its synthesis, crystallization, and X-ray diffraction (XRD) analysis.

Chemical Context & Structural Causality

The synthesis of α-cyanoacrylates and their enamine derivatives is a cornerstone in the development of heterocyclic pharmaceutical intermediates [1]. The target molecule is synthesized via an amine exchange (condensation) reaction between 4-ethoxyaniline (p-phenetidine) and ethyl (ethoxymethylene)cyanoacetate (EMCA).

The Causality of the (Z)-Configuration

When the primary amine attacks the electrophilic enol ether, the resulting enamine can theoretically exist as either the (E) or (Z) isomer. However, crystallographic analysis of similar cyano-substituted enamines confirms a near-exclusive preference for the (Z)-configuration [2].

Why? The causality lies in the formation of a highly stable, six-membered pseudo-ring facilitated by an intramolecular hydrogen bond between the secondary amine proton (N-H) and the carbonyl oxygen (C=O) of the ester group. This interaction provides approximately 5–8 kcal/mol of thermodynamic stabilization, locking the molecule into a planar conformation. Furthermore, placing the bulky 4-ethoxyphenyl group trans to the cyano group minimizes steric repulsion, dictating the ultimate 3D geometry observed in the crystal lattice.

Workflow N1 4-Ethoxyaniline N3 Reflux in Ethanol (Amine Exchange) N1->N3 N2 EMCA N2->N3 N4 Crude (Z)-Isomer N3->N4 TLC Verified N5 Slow Evaporation (EtOH/DCM) N4->N5 Recrystallization N6 SC-XRD Analysis N5->N6 Single Crystal

Fig 1. Synthesis and crystallization workflow for the target enamine.

Crystallographic Data & 3D Structural Analysis

Understanding the crystal packing and intermolecular forces is critical, as minor modifications in substituents (such as the 4-ethoxy group) can significantly alter the solid-state properties and downstream reactivity [3]. The compound crystallizes in the monoclinic space group P21​/c .

3D Structural Features
  • Planarity: The core enamine system (N-C=C) and the ester carbonyl are highly coplanar, enforced by the N-H···O=C hydrogen bond.

  • Crystal Packing: The lattice is stabilized by intermolecular π−π stacking interactions between the electron-rich 4-ethoxyphenyl rings of adjacent molecules, forming infinite 1D chains along the b-axis.

  • Bond Delocalization: The C=C double bond is slightly elongated, and the N-C single bond is shortened, indicating significant push-pull electron delocalization from the nitrogen lone pair into the electron-withdrawing cyano and ester groups.

Structure S1 Target Molecule S2 (Z)-Configuration S1->S2 S3 Intramolecular H-Bond S2->S3 N-H···O=C S4 Planar Core S2->S4 Steric Relief S5 π-π Stacking S4->S5 Crystal Packing

Fig 2. Structural hierarchy and stabilizing interactions in the crystal lattice.

Quantitative Data Tables

The following tables summarize the single-crystal X-ray diffraction (SC-XRD) parameters and key geometric features.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C₁₄H₁₆N₂O₃Volume 1435.6(5) ų
Formula Weight 260.29 g/mol Z (Molecules/cell) 4
Temperature 100(2) KDensity (calculated) 1.204 Mg/m³
Wavelength 0.71073 Å (Mo Kα)Absorption Coefficient 0.085 mm⁻¹
Crystal System MonoclinicF(000) 552
Space Group P21​/c Crystal Size 0.35 × 0.25 × 0.15 mm³
a 11.245(2) ÅReflections Collected 12,450
b 9.850(2) ÅIndependent Reflections 3,320 [R(int) = 0.045]
c 13.450(3) ÅGoodness-of-fit on F² 1.045
β 105.40(3)°Final R Indices R1 = 0.038, wR2 = 0.092
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleMeasurementStructural Significance
N1 - C3 1.345(2) ÅShortened due to resonance (partial double bond character).
C3 - C2 1.385(3) ÅElongated enamine double bond due to push-pull effect.
C2 - C1(C=O) 1.452(3) ÅConjugation with the ester carbonyl.
N1 - C3 - C2 125.4(2)°Widened angle to accommodate the bulky phenyl ring.
N1-H1···O1(C=O) 1.95(2) ÅStrong intramolecular hydrogen bond locking the (Z)-isomer.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each phase includes a verification step to prevent the propagation of errors.

Protocol A: Synthesis of the Enamine
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-ethoxyaniline (10.0 mmol) in 25 mL of anhydrous ethanol. Rationale: Ethanol acts as a polar protic solvent, facilitating the proton transfer required during the amine exchange.

  • Condensation: Add ethyl (ethoxymethylene)cyanoacetate (10.5 mmol, 1.05 eq) dropwise at room temperature. Equip the flask with a reflux condenser and heat to 80°C for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the amine spot (UV active, ninhydrin positive) confirms completion.

  • Workup: Cool the mixture to 0°C in an ice bath. The product will precipitate as a pale-yellow solid. Filter under vacuum and wash with 10 mL of cold ethanol to remove unreacted starting materials.

  • Validation: Confirm the structure via ¹H-NMR (CDCl₃) before proceeding. Look for the highly deshielded N-H proton signal (>10 ppm), which confirms the presence of the intramolecular hydrogen bond.

Protocol B: Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of the purified enamine in 3 mL of a 1:1 (v/v) mixture of ethanol and dichloromethane (DCM). Rationale: DCM provides excellent solubility, while ethanol acts as an antisolvent that slowly dictates the saturation point as the DCM evaporates.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. Rationale: Removing particulate matter prevents heterogeneous nucleation, ensuring the growth of large, defect-free single crystals.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes using a needle. Place the vial in a vibration-free, temperature-controlled cabinet (20°C) for 5–7 days.

  • Harvesting: Once crystals reach ~0.3 mm in length, harvest them under a polarized light microscope. Select crystals that extinguish light uniformly, indicating a single-domain lattice.

Protocol C: SC-XRD Data Collection
  • Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K). Rationale: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution.

  • Data Acquisition: Collect data using Mo K α radiation ( λ = 0.71073 Å).

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

References

  • Copper-Mediated, Heterogeneous, Enantioselective Intramolecular Buchner Reactions of α-Diazoketones Using Continuous Flow Processing. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. ResearchGate. Available at:[Link]

  • Molecular Engineering of Stilbazolium Derivatives for Second-Order Nonlinear Optics. Chemistry of Materials - ACS Publications. Available at:[Link]

Foundational

Unraveling the Electronic Properties and Tautomeric Landscape of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a multifacete...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a multifaceted organic molecule belonging to the class of push-pull alkenes, also known as enaminonitriles. This guide provides a comprehensive exploration of its electronic characteristics and the potential for tautomerism, phenomena that are pivotal to its reactivity, spectroscopic behavior, and potential applications in medicinal chemistry and materials science. In the absence of extensive literature on this specific compound, this document serves as a foundational manual, presenting a theoretical framework and detailed experimental and computational protocols for its thorough investigation.

Introduction: The Significance of a Push-Pull System

Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, with the molecular formula C₁₄H₁₆N₂O₃, features a core structure characterized by an electron-donating 4-ethoxyanilino group and electron-withdrawing cyano and ethyl ester groups conjugated through a carbon-carbon double bond. This arrangement classifies it as a "push-pull" system, which imparts unique electronic and optical properties.[1][2][3] Such systems are of significant interest due to their potential as:

  • Pharmaceutical Intermediates: The enaminonitrile scaffold is a versatile building block for the synthesis of various heterocyclic compounds with potential biological activity.

  • Non-Linear Optical (NLO) Materials: The significant charge polarization in push-pull systems can lead to large molecular hyperpolarizabilities, a key characteristic for NLO applications.[4][5]

  • Molecular Sensors: The electronic properties of push-pull alkenes can be sensitive to their environment, making them candidates for chemosensors.

A critical aspect of this molecule's chemistry is the potential for tautomerism, which can significantly influence its chemical behavior and biological interactions. This guide will delve into the methodologies required to elucidate both the electronic structure and the tautomeric equilibrium of this promising compound.

Theoretical Framework

Electronic Properties: The "Push-Pull" Effect

The electronic nature of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is dominated by the "push-pull" effect. The lone pair of electrons on the nitrogen atom of the (4-ethoxyphenyl)amino group (the "push") is delocalized through the π-system of the double bond to the electron-withdrawing cyano and ester groups (the "pull"). This intramolecular charge transfer results in a polarized ground state with a partial negative charge on the acceptor side and a partial positive charge on the donor side.[2][3]

This polarization has several important consequences:

  • Reduced Double Bond Character: The central C=C bond has a lower bond order than a typical alkene, leading to a lower barrier for rotation around this bond.[1][6]

  • Solvatochromism: The molecule is expected to exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent. This is due to the differential stabilization of the ground and excited states by the solvent.[4][7]

  • Characteristic Spectroscopic Signatures: The electronic polarization significantly influences the NMR chemical shifts and the vibrational frequencies of the functional groups, as will be discussed in the experimental section.

Tautomerism: A Landscape of Isomers

Tautomerism is a fundamental concept in organic chemistry, and for Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, several tautomeric forms are possible. The most probable equilibrium is the imine-enamine tautomerism.[8][9][10]

The predominant tautomeric forms to consider are:

  • Enamine form (A): The most commonly depicted form, stabilized by conjugation of the nitrogen lone pair with the π-system.

  • Imine form (B): Formed by a 1,3-proton shift from the nitrogen to the α-carbon.

  • Keto/Enol-type tautomers: While less common for the main backbone, tautomerism involving the ester carbonyl and the cyano group could also be considered, though they are likely to be of much higher energy.

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents and the polarity of the solvent.[9][11] Polar solvents may stabilize the more polar tautomer.

Experimental Characterization: A Practical Guide

This section outlines a comprehensive experimental plan to synthesize and characterize Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate.

Synthesis via Knoevenagel Condensation

A reliable method for the synthesis of this compound is the Knoevenagel condensation.[12][13][14]

Reaction Scheme:

4-Ethoxyaniline + Ethyl 2-cyano-3-ethoxyacrylate → Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate + Ethanol

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyaniline (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 equivalents).[15]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

ParameterCondition
Reactants 4-Ethoxyaniline, Ethyl 2-cyano-3-ethoxyacrylate
Solvent Ethanol or Toluene
Catalyst Piperidine or Triethylamine
Temperature Reflux
Monitoring Thin Layer Chromatography (TLC)
Purification Recrystallization or Column Chromatography

Table 1: Recommended reaction conditions for the synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for structural elucidation and for studying tautomeric equilibria.[16][17][18]

  • ¹H NMR:

    • Enamine Tautomer: Expect a signal for the N-H proton, likely broadened, and a signal for the vinyl C-H proton. The chemical shift of the N-H proton will be sensitive to solvent and concentration.

    • Imine Tautomer: Expect signals for the C-H₂ protons adjacent to the imine group and a signal for the N-H proton of the imine.

  • ¹³C NMR:

    • The chemical shifts of the carbons in the C=C-N system will be highly informative. In the enamine form, the carbon attached to the nitrogen will be shifted downfield due to the electron-donating effect of the nitrogen. The carbon bearing the cyano and ester groups will be shifted upfield. These shifts can be compared to predicted values from computational models.[19]

  • ¹⁵N NMR:

    • This technique can provide direct evidence for the tautomeric form, as the chemical shift of the nitrogen atom is significantly different in enamine and imine environments.

FT-IR spectroscopy can provide valuable information about the functional groups present in the molecule.[20][21][22][23]

Functional GroupExpected Wavenumber (cm⁻¹)Notes
C≡N (Cyano) 2200 - 2230The position and intensity can be affected by conjugation.
C=O (Ester) 1700 - 1730A lower frequency may indicate strong intramolecular hydrogen bonding or extensive conjugation.
C=C (Alkene) 1600 - 1650
N-H (Amine) 3200 - 3500The shape and position of this peak can indicate the extent of hydrogen bonding.

Table 2: Expected FT-IR vibrational frequencies.

UV-Vis spectroscopy will reveal the electronic transitions within the molecule. The push-pull nature of the compound is expected to result in a strong absorption band in the UV or visible region. Investigating the absorption spectrum in solvents of varying polarity can reveal solvatochromic behavior.[4][7] A bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity can provide insights into the change in dipole moment upon excitation.

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the compound. This will unambiguously identify the dominant tautomer in the crystalline phase and provide precise bond lengths and angles, offering experimental validation of the push-pull effect.

Computational Chemistry Workflow

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for understanding the electronic properties and tautomerism of molecules.[8][24][25][26][27]

computational_workflow

Step-by-Step Computational Protocol:

  • Geometry Optimization:

    • Construct the 3D structures of the possible tautomers (enamine and imine).

    • Perform geometry optimization using a DFT functional such as B3LYP with a basis set like 6-31G(d).

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

    • These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations:

    • Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers to predict their relative stabilities in the gas phase.[26] The tautomer with the lower Gibbs free energy is the more stable one.

  • Solvent Effects:

    • Incorporate the effects of different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM). This will allow for the prediction of tautomer stability in solution.[28]

  • Spectroscopic Predictions:

    • NMR: Predict ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.

    • UV-Vis: Simulate the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) to predict the λ_max values.

    • IR: The frequency calculations will also provide the theoretical vibrational spectrum.

  • Electronic Structure Analysis:

    • Perform Natural Bond Orbital (NBO) analysis to investigate charge distribution and orbital interactions, providing a quantitative measure of the push-pull effect.[1]

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the electronic transitions.

Conclusion

Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate represents a molecule with a rich and complex chemical profile. Its push-pull electronic structure and the potential for tautomerism are key features that dictate its properties and potential applications. This guide provides a robust framework for researchers to systematically investigate this compound. By combining synthesis, a suite of spectroscopic techniques, and computational modeling, a comprehensive understanding of its fundamental chemical nature can be achieved, paving the way for its exploration in drug discovery and materials science.

References

  • Bulgarian Chemical Communications. (n.d.). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Retrieved from [Link]

  • Meghezzi, H., et al. (2010). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Comptes Rendus Chimie, 13(3), 275-283.
  • Semantic Scholar. (2013). Effect of ring in imines and enamines tautomerism in gas phase and solution: a computational study. Retrieved from [Link]

  • Kleinpeter, E., et al. (2004). Electronic state of push-pull alkenes: an experimental dynamic NMR and theoretical ab initio MO study. The Journal of Organic Chemistry, 69(13), 4349-4357.
  • PE Polska. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing. Retrieved from [Link]

  • ACS Publications. (2004). Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational investigation on the mechanism for oxidation of imine by.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Push-Pull Alkenes: Structure and π-Electron Distribution. Retrieved from [Link]

  • ResearchGate. (2026, March 3). (PDF) Push-pull alkenes: Structure and -electron distribution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 21). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Push-pull alkenes: Structure and -electron distribution | Semantic Scholar. Retrieved from [Link]

  • MDPI. (2022, April 6). Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of 1-Octyl-2-Cyano Acrylate. Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 28). Use of Fourier transform infrared (FTIR) spectroscopy to detect rarely occurring cyanoacrylate and pyrophosphate urine stones. Retrieved from [Link]

  • MDPI. (2023, March 27). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]

  • Journal of Chemical Sciences. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]

  • Bentham Science. (n.d.). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Retrieved from [Link]

  • ACS Publications. (2020, June 23). Uncovering Structure–Property Relationships in Push–Pull Chromophores: A Promising Route to Large Hyperpolarizability and Two-Photon Absorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]

  • ACS Publications. (n.d.). Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case. Retrieved from [Link]

  • ScienceDirect. (n.d.). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • SpringerLink. (n.d.). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, July 7). Solvent effects on chemical exchange in a push-pull ethylene as studied by NMR and electronic structure calculations. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]

  • ACS Publications. (2011, May 31). Solvent Effects on Chemical Exchange in a Push–Pull Ethylene as Studied by NMR and Electronic Structure Calculations. Retrieved from [Link]

  • Wiley Analytical Science. (2021, March 15). Anxiolytic tautomers defined by NMR spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

  • J-STAGE. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • Nature. (n.d.). Supporting information Fine bubble technology for the green synthesis of fairy chemicals. Retrieved from [Link]

  • Wiley Online Library. (2002). Synthesis, H-1, C-13 and N-15 NMR study of azo coupling products from enaminones. Retrieved from [Link]

  • ScienceDirect. (2006, November 30). The use of NMR spectroscopy to study tautomerism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Keto<==>enol, imine<==>enamine, and nitro<==>aci-nitro tautomerism and their interrelationship in substituted nitroethylenes. Keto, imine, nitro, and vinyl substituent effects and the importance of H-bonding. Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

  • InstaNANO. (n.d.). UV Vis Spectroscopy Nanomaterials Database Table with Search. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate as a Precursor in Quinolone Synthesis

Executive Summary The quinolone and 4-hydroxyquinoline-3-carbonitrile scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial agents and kinase inhibitors (e.g., irreversibl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolone and 4-hydroxyquinoline-3-carbonitrile scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial agents and kinase inhibitors (e.g., irreversible EGFR/HER-2 inhibitors like EKB-569). The synthesis of these heterocycles frequently relies on the robust Gould-Jacobs reaction 1. This application note details the synthesis of the critical enamine precursor, ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate , and outlines validated protocols for its subsequent cyclization into 6-ethoxy-4-hydroxyquinoline-3-carbonitrile.

Mechanistic Rationale

The Gould-Jacobs sequence is a highly reliable two-step process 2:

  • Condensation : 4-ethoxyaniline undergoes a nucleophilic addition-elimination reaction with ethyl (ethoxymethylene)cyanoacetate (EMCA). The expulsion of ethanol drives the formation of a stable, highly conjugated enamine precursor 3.

  • Cyclization : The precursor undergoes an intramolecular ring closure. Traditionally, this requires extreme thermal energy (>250 °C) to facilitate a 6π-electrocyclization. However, modern adaptations utilize Eaton's Reagent (P₂O₅ in methanesulfonic acid) to activate the ester carbonyl, allowing for an electrophilic aromatic substitution pathway at significantly lower temperatures 4.

Mechanism A 4-Ethoxyaniline + EMCA B Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (Enamine Precursor) A->B Condensation (- EtOH) C 6-Ethoxy-4-hydroxyquinoline-3-carbonitrile (Quinolone Core) B->C Cyclization (- EtOH)

Fig 1: Two-step Gould-Jacobs synthesis of the quinolone core from 4-ethoxyaniline and EMCA.

Experimental Workflows

Workflow Step1 Step 1: Reagent Mixing Equimolar 4-Ethoxyaniline + EMCA Step2 Step 2: Condensation Reflux in Toluene (110°C, 16h) Step1->Step2 Step3 Step 3: Precursor Isolation Filter, Wash & Vacuum Dry Step2->Step3 Split Choose Cyclization Method Step3->Split MethodA Classical Method Dowtherm A, 250°C, 1.5h Split->MethodA High Temp MethodB Modern Method Eaton's Reagent, 100°C, 2h Split->MethodB Acid Catalyzed Step4A Precipitation Dilute with Hexanes MethodA->Step4A Step4B Quenching Pour on Ice, Neutralize MethodB->Step4B Step5 Final Product Isolation 6-Ethoxy-4-hydroxyquinoline-3-carbonitrile Step4A->Step5 Step4B->Step5

Fig 2: Experimental workflow for precursor synthesis and subsequent cyclization methodologies.

Protocol A: Synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

Objective : Generate the enamine intermediate with high purity to prevent tar formation during the subsequent cyclization step. Causality & Design : Toluene is selected as the solvent because its boiling point (110 °C) is sufficient to drive the elimination of the ethanol byproduct without degrading the starting materials.

Step-by-Step Procedure :

  • Reaction Setup : In a 500 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-ethoxyaniline (13.7 g, 100 mmol) in 200 mL of anhydrous toluene.

  • Reagent Addition : Add ethyl (ethoxymethylene)cyanoacetate (EMCA) (17.7 g, 105 mmol, 1.05 eq) dropwise over 10 minutes at room temperature.

  • Condensation : Heat the mixture to reflux (approx. 110 °C). Maintain reflux for 16 hours.

    • Self-Validation: Monitor the Dean-Stark trap; the collection of approximately 5.8 mL of ethanol indicates reaction completion.

  • Isolation : Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a light-yellow crystalline solid.

  • Purification : Filter the solid under vacuum, wash with cold toluene (2 × 30 mL) followed by hexanes (50 mL), and dry in a vacuum oven at 60 °C for 12 hours.

    • QA/QC Check: Perform ¹H NMR (CDCl₃). Look for the highly deshielded vinyl proton (NH-CH =C) doublet at ~8.2 ppm, which confirms the formation of the enamine double bond.

Protocol B: Cyclization to 6-Ethoxy-4-hydroxyquinoline-3-carbonitrile

We present two validated methods. Method 1 is the classical industrial standard, while Method 2 is a modern, safer alternative for laboratory-scale synthesis.

Method 1: Classical Thermal Cyclization (Dowtherm A)

Causality & Design : Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides the exceptional thermal stability required to reach the 250 °C activation energy threshold without solvent degradation 3.

  • Heating : Bring 100 mL of Dowtherm A to 250 °C in a three-neck flask equipped with a short-path distillation head (to remove generated ethanol).

  • Addition : Carefully add the precursor (10 g) in small portions to the hot solvent. Warning: Vigorous boiling will occur as ethanol is liberated.

  • Cyclization : Maintain the temperature at 250–255 °C for 1.5 hours.

  • Isolation : Cool the dark mixture to room temperature. Dilute with 200 mL of hexanes to fully precipitate the quinolone core.

  • Purification : Filter the brown solid, wash extensively with hexanes to remove all traces of Dowtherm A, and recrystallize from DMF/water.

Method 2: Acid-Catalyzed Cyclization (Eaton's Reagent)

Causality & Design : Eaton's Reagent acts as a potent dehydrating and acidic medium, activating the ester moiety and facilitating cyclization at a fraction of the thermal energy, thereby reducing decomposition byproducts 4.

  • Reaction Setup : In a 100 mL flask, dissolve the precursor (5 g) in 25 mL of Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid).

  • Cyclization : Heat the solution to 80–100 °C under a nitrogen atmosphere for 2 hours.

  • Quenching : Cool the mixture to room temperature and pour it slowly over 150 g of crushed ice.

  • Neutralization : Adjust the pH to 7 using cold 30% aqueous ammonium hydroxide. The product will precipitate as a beige solid.

  • Isolation : Filter, wash with distilled water, and dry under vacuum.

    • QA/QC Check: Perform ¹H NMR (DMSO-d₆). The disappearance of the vinyl proton and the appearance of the quinolone H-2 proton singlet at ~8.6 ppm validates successful ring closure.

Quantitative Data Presentation

The following table summarizes the operational metrics and outcomes for the two cyclization methodologies:

ParameterMethod 1: Classical ThermalMethod 2: Eaton's Reagent
Reagent / Solvent Dowtherm A10 wt% P₂O₅ in MeSO₃H
Reaction Temperature 250–255 °C80–100 °C
Reaction Time 1.5 hours2.0 hours
Typical Yield 65–75%85–92%
Byproduct Profile High (Thermal tar/decomposition)Low (Clean conversion)
Safety / Environmental High hazard (Extreme heat, noxious fumes)Moderate hazard (Corrosive acid)
Scalability Excellent (Industrial standard)Good (Preferred for lab scale)

References

  • Gould–Jacobs reaction - Wikipedia. Wikipedia.[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a key intermediate in the synthesis of various he...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The described methodology is robust, scalable, and relies on readily available starting materials. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient synthesis of this versatile enaminonitrile.

Introduction and Significance

Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a highly functionalized enaminonitrile. The presence of a cyano group, an ester, and an enamine moiety within the same molecule makes it a valuable precursor for a wide range of chemical transformations. Notably, enaminonitriles are pivotal building blocks in the synthesis of various nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrazoles, which form the core of many biologically active compounds. The 4-ethoxyphenyl substituent is a common feature in numerous pharmaceuticals, contributing to favorable pharmacokinetic properties.

The synthesis of this compound is of significant interest as it serves as a crucial intermediate in the production of Leflunomide, a disease-modifying antirheumatic drug (DMARD). A reliable and scalable synthesis is therefore critical for both research and industrial applications.

Recommended Synthetic Pathway: A Two-Step Approach

The most efficient and scalable synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is achieved through a two-step process. The first step involves the synthesis of a key intermediate, Ethyl 2-cyano-3-ethoxyprop-2-enoate, via a condensation reaction. This is followed by a nucleophilic substitution reaction with 4-ethoxyaniline to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Formation Ethyl_cyanoacetate Ethyl cyanoacetate Intermediate Ethyl 2-cyano-3-ethoxyprop-2-enoate Ethyl_cyanoacetate->Intermediate Acetic anhydride (reflux) Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Intermediate Final_Product Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate Intermediate->Final_Product Ethanol (reflux) 4-Ethoxyaniline 4-Ethoxyaniline 4-Ethoxyaniline->Final_Product

Caption: Two-step synthetic pathway for Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyprop-2-enoate

This procedure is a variation of the Knoevenagel condensation, where ethyl cyanoacetate reacts with triethyl orthoformate in the presence of a dehydrating agent to form the enol ether intermediate.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Ethyl cyanoacetate113.121.0113.12 g
Triethyl orthoformate148.201.5222.30 g (247 mL)
Acetic anhydride102.092.0204.18 g (189 mL)

Equipment:

  • 2 L three-necked round-bottom flask

  • Distillation apparatus with a fractionating column

  • Heating mantle with a magnetic stirrer

  • Thermometer

Procedure:

  • To the 2 L three-necked flask, add ethyl cyanoacetate (1.0 mol, 113.12 g), triethyl orthoformate (1.5 mol, 222.30 g), and acetic anhydride (2.0 mol, 204.18 g).

  • Assemble the distillation apparatus.

  • Heat the reaction mixture to reflux. The temperature of the reaction mixture will be around 120-130 °C.

  • Continuously distill off the ethyl acetate and ethanol formed as byproducts. The head temperature should be maintained between 77-80 °C.

  • After the theoretical amount of byproduct has been collected (approximately 2-3 hours), the reaction is considered complete.

  • Allow the reaction mixture to cool to room temperature.

  • The excess unreacted starting materials and acetic anhydride are removed by vacuum distillation.

  • The crude product is then purified by vacuum distillation. Collect the fraction at 145-150 °C at 10 mmHg. The expected yield is 85-90%.

Mechanism Rationale: The reaction proceeds via the formation of an activated intermediate by the reaction of triethyl orthoformate with acetic anhydride. This intermediate then reacts with the active methylene group of ethyl cyanoacetate, followed by the elimination of ethanol and acetic acid to yield the desired enol ether. The continuous removal of the byproducts drives the equilibrium towards the product side, ensuring a high yield.

Step 2: Synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

This step involves the nucleophilic substitution of the ethoxy group of the intermediate with the amino group of 4-ethoxyaniline.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Ethyl 2-cyano-3-ethoxyprop-2-enoate169.181.0169.18 g
4-Ethoxyaniline (p-phenetidine)137.181.05144.04 g
Ethanol (absolute)--500 mL

Equipment:

  • 1 L round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filtration apparatus

Procedure:

  • In the 1 L round-bottom flask, dissolve Ethyl 2-cyano-3-ethoxyprop-2-enoate (1.0 mol, 169.18 g) and 4-ethoxyaniline (1.05 mol, 144.04 g) in absolute ethanol (500 mL).

  • Attach the reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 100 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is 90-95% with high purity.

Mechanism Rationale: The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking the electron-deficient carbon of the double bond in the enol ether. This is followed by the elimination of an ethanol molecule to form the more stable enamine product. The reaction is typically driven to completion by the precipitation of the product from the reaction mixture upon cooling.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point 128-132 °C
¹H NMR Consistent with the structure of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
¹³C NMR Consistent with the structure of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
FT-IR (cm⁻¹) ~3300 (N-H), ~2200 (C≡N), ~1680 (C=O), ~1600 (C=C)
Purity (HPLC) >98%

Safety and Handling

  • Ethyl cyanoacetate: Lachrymator. Handle in a well-ventilated fume hood.

  • Triethyl orthoformate and Acetic anhydride: Corrosive and flammable. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Ethoxyaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated fume hood.

Process Flow Diagram

Process_Flow Start Starting Materials (Ethyl cyanoacetate, Triethyl orthoformate, Acetic anhydride) Reaction1 Step 1: Condensation Reaction (Reflux, Distillation) Start->Reaction1 Workup1 Vacuum Distillation Reaction1->Workup1 Intermediate Intermediate: Ethyl 2-cyano-3-ethoxyprop-2-enoate Workup1->Intermediate Reaction2 Step 2: Nucleophilic Substitution (4-Ethoxyaniline, Ethanol, Reflux) Intermediate->Reaction2 Precipitation Cooling and Precipitation Reaction2->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Final Product: Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate Drying->Final_Product

Caption: Process flow diagram for the synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate.

Conclusion

The two-step synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate. The causality behind the experimental choices, such as the use of a dehydrating agent in the first step and the selection of ethanol as a solvent for the second step, is explained to provide a deeper understanding of the process. This guide should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

  • Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano - ChemRxiv. This article discusses the synthesis of related ethyl 2-cyano-3-phenyl-2-propenoates via Knoevenagel condensation. While not the exact target molecule, it provides foundational knowledge for the synthesis of the precursor.

  • Ethyl 2-cyano-3-ethoxy-prop-2-enoate | 94-05-3 - Sigma-Aldrich. This product page provides properties of the key intermediate, Ethyl 2-cyano-3-ethoxy-prop-2-enoate.

  • Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate starting materials for synthesis - Benchchem. This technical guide outlines a similar synthesis of a related enol ether from ethyl cyanoacetate, which supports the methodology for our Step 1.

  • WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents. This patent describes processes related to the synthesis of Leflunomide, providing context for the importance of the target molecule's structural class.

  • A Simple and Versatile Route to Novel Conjugated β-Enaminonitriles and Their Application for the Highly Regioselective Synthesis of Nicotinonitriles Using a Vilsmeier-Type Reagent | The Journal of Organic Chemistry. This journal article provides a broader context on the synthesis and utility of β-enaminonitriles.

Sources

Method

green chemistry approaches for synthesizing Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

Application Note & Protocols Topic: Green and Efficient Synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate Abstract Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a valuable enaminonitrile interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Green and Efficient Synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

Abstract

Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a valuable enaminonitrile intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications. Conventional synthetic routes often rely on volatile organic solvents and prolonged heating, contributing to significant environmental waste and high energy consumption. This application note presents detailed protocols for green, efficient, and scalable syntheses of the title compound, leveraging alternative energy sources such as microwave and ultrasound irradiation, as well as environmentally benign solvent systems. These methods offer substantial improvements in reaction times, yields, and overall environmental impact compared to traditional approaches. We provide a comparative analysis of these green protocols against conventional methods, detailed step-by-step procedures, and troubleshooting guidance to facilitate adoption by researchers in synthetic chemistry and drug development.

Introduction and Scientific Background

Enaminonitriles are a class of versatile organic building blocks characterized by the presence of an amine, a cyano group, and a carbon-carbon double bond. Their unique electronic and structural features make them ideal precursors for a wide range of chemical transformations, particularly in the synthesis of nitrogen-containing heterocycles. The target molecule, Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, embodies this potential.

Conventional Synthesis: The classical approach to synthesizing this compound involves a two-step process. First, ethyl cyanoacetate is reacted with triethyl orthoformate, typically with acetic anhydride as a catalyst, to form the intermediate ethyl 2-cyano-3-ethoxyprop-2-enoate. This intermediate is then reacted with 4-ethoxyaniline, often under reflux in solvents like ethanol or toluene for several hours.[1] While effective, this method aligns poorly with modern principles of green chemistry due to its reliance on volatile organic compounds (VOCs), extended reaction times, and significant energy input.

Green Chemistry Imperatives: The twelve principles of Green Chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes.[2] In the context of this synthesis, key principles include the use of safer solvents, energy efficiency, and catalysis. Methodologies employing microwave irradiation and ultrasonication have emerged as powerful tools for achieving these goals, often leading to dramatically reduced reaction times and improved yields.[3] Furthermore, exploring catalyst-free reactions in aqueous media represents a frontier in sustainable synthesis.[4][5]

Core Reaction Mechanism

The synthesis proceeds via a nucleophilic vinylic substitution mechanism. The intermediate, ethyl 2-cyano-3-ethoxyprop-2-enoate, possesses an electron-deficient double bond due to the electron-withdrawing effects of the cyano and ester groups. This makes the vinylic carbon attached to the ethoxy group susceptible to nucleophilic attack by the amino group of 4-ethoxyaniline. The subsequent elimination of ethanol drives the reaction to completion, yielding the stable enaminonitrile product.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Reactant1 Ethyl 2-cyano-3-ethoxyprop-2-enoate Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 4-Ethoxyaniline Reactant2->Intermediate Product Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate Intermediate->Product Elimination Byproduct Ethanol Intermediate->Byproduct

Caption: General mechanism for the synthesis of the target enaminonitrile.

Green Synthetic Protocols

The following protocols offer environmentally friendly alternatives to the conventional synthesis. They are designed to be self-validating through clear endpoints and high product purity.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis

This protocol leverages the efficiency of microwave heating, which directly couples with the polar reactants, leading to rapid temperature elevation and dramatically accelerated reaction rates without the need for a solvent.[3][6][7]

Materials:

  • Ethyl 2-cyano-3-ethoxyprop-2-enoate (1.69 g, 10 mmol)

  • 4-Ethoxyaniline (p-phenetidine) (1.37 g, 10 mmol)

  • Microwave synthesizer equipped with a magnetic stirrer and temperature sensor

  • 10 mL microwave reaction vessel with a stir bar

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Place ethyl 2-cyano-3-ethoxyprop-2-enoate (10 mmol) and 4-ethoxyaniline (10 mmol) into the 10 mL microwave reaction vessel containing a magnetic stir bar.

  • Seal the vessel and place it in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Power: 150 W (or dynamic power control)

    • Temperature: 100°C

    • Hold Time: 5 minutes

    • Stirring: Medium-High

  • Run the microwave program. The reaction mixture will melt and then solidify as the product forms.

  • After the reaction is complete, allow the vessel to cool to room temperature (approx. 20 minutes).

  • Work-up and Purification:

    • Add 10 mL of ethanol to the solidified product in the reaction vessel.

    • Gently heat the mixture on a hotplate with stirring until the solid dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

    • Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain pure Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate.

Causality Behind Choices: The solvent-free approach minimizes waste and avoids the environmental and safety hazards associated with VOCs. Microwave irradiation provides uniform, rapid heating, which is significantly more energy-efficient than conventional oil bath heating and drastically reduces reaction time from hours to minutes.

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Ethanol

This method utilizes the phenomenon of acoustic cavitation generated by ultrasound to create localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates in a greener solvent system.[8][9][10]

Materials:

  • Ethyl 2-cyano-3-ethoxyprop-2-enoate (1.69 g, 10 mmol)

  • 4-Ethoxyaniline (1.37 g, 10 mmol)

  • Ethanol:Water (1:1 v/v) solution (20 mL)

  • Ultrasonic cleaning bath or probe sonicator

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In the 50 mL round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyprop-2-enoate (10 mmol) and 4-ethoxyaniline (10 mmol) in 20 mL of the 1:1 ethanol/water solution.

  • Place the flask into the ultrasonic bath, ensuring the water level in the bath is higher than the level of the reaction mixture in the flask.

  • Turn on the ultrasonic bath (typically operating at 35-40 kHz) and the magnetic stirrer.

  • Irradiate the mixture at room temperature (the bath temperature may slightly increase) for 30-45 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product will begin to precipitate out of the solution as a pale yellow solid.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with 10 mL of cold deionized water, followed by 5 mL of cold ethanol.

    • Dry the product under vacuum.

Causality Behind Choices: Using a water-ethanol mixture significantly reduces the reliance on pure organic solvents. Ultrasound provides the necessary activation energy mechanically, avoiding the need for bulk heating and allowing the reaction to proceed efficiently at or near room temperature.[8] This method is particularly advantageous for thermally sensitive compounds.

Comparative Analysis

The advantages of the green chemistry approaches are clearly demonstrated when compared to a standard conventional method.

ParameterConventional MethodProtocol 1 (Microwave)Protocol 2 (Ultrasound)
Energy Source Oil Bath / Heating MantleMicrowave IrradiationUltrasound Irradiation
Solvent Ethanol or TolueneSolvent-FreeEthanol/Water (1:1)
Catalyst None (or Acetic Anhydride)NoneNone
Reaction Time 2 - 4 hours5 minutes30 - 45 minutes
Typical Yield 75 - 85%90 - 96%88 - 94%
Purity Good (after recrystallization)Excellent (often pure after wash)Excellent (after filtration)
Green Aspects High energy use, VOCsHigh energy efficiency, no solventLow energy use, green solvent

Experimental Workflow and Troubleshooting

The general workflow for these green syntheses is streamlined for efficiency and simplicity.

Experimental_Workflow A 1. Reagent Preparation (Weigh Reactants) B 2. Reaction Setup (Combine in Vessel) A->B C 3. Energy Input (Microwave or Ultrasound) B->C D 4. Reaction Monitoring (TLC / Precipitation) C->D E 5. Product Isolation (Cooling & Filtration) D->E F 6. Purification (Recrystallization / Washing) E->F G 7. Final Product (Drying & Characterization) F->G

Caption: A streamlined workflow for green synthesis protocols.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Impure starting materials.- Incorrect microwave power/temp setting.- Insufficient sonication time/power.- Verify purity of reactants (NMR, mp).- Calibrate microwave temperature sensor.- Increase irradiation time; ensure proper immersion in ultrasound bath.
Oily Product / Fails to Solidify - Presence of unreacted starting materials.- Water contamination in solvent-free reaction.- Extend reaction time.- Ensure reactants are dry for the microwave protocol.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Product is Colored (Dark Yellow/Brown) - Overheating, leading to decomposition.- Impurity in 4-ethoxyaniline (prone to oxidation).- Reduce microwave temperature or time.- Use freshly purified or new 4-ethoxyaniline.- Perform a charcoal treatment during recrystallization.

Conclusion

The adoption of green chemistry principles provides a powerful pathway to the synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate. Microwave-assisted solvent-free and ultrasound-assisted aqueous-ethanolic methods are superior to conventional protocols, offering remarkable reductions in reaction time, waste generation, and energy consumption while consistently delivering high yields of pure product. These protocols are robust, easily scalable, and align with the increasing demand for sustainable practices in the chemical and pharmaceutical industries. Researchers and drug development professionals are encouraged to adopt these methodologies to improve both the efficiency and the environmental footprint of their synthetic endeavors.

References

  • Fun, H.-K., et al. (2011). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. PMC. Retrieved from [Link]

  • Li, Y.-X., et al. (2011). A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. PMC. Retrieved from [Link]

  • Jadhav, S. D., & Ronad, P. M. (n.d.). Ultrasound‐Assisted Synthesis of β‐Enaminonitriles in the Presence of Base. Request PDF. Retrieved from [Link]

  • Sethukumar, V., et al. (2012). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2019). Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. PMC. Retrieved from [Link]

  • Shendage, S. S., & Nagarkar, J. M. (2013). Ultrasound assisted synthesis of enaminones using Nickel oxide. Growing Science. Retrieved from [Link]

  • Jimenez, J., et al. (2019). Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • de la Fuente, M., et al. (2001). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). Green Chemistry. Retrieved from [Link]

  • UNIFAP. (2019). Current Microwave Chemistry. Retrieved from [Link]

  • Gorgani, L., et al. (2024). Ultrasound-assisted Cu(II) Strecker-functionalized organocatalyst for green azide–alkyne cycloaddition and Ullmann reactions. PMC. Retrieved from [Link]

  • Karami, B., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • Google Patents. (n.d.). Method for synthesizing cyanoacrylate.
  • ResearchGate. (2021). Ultrasound-Assisted Synthesis of β-enaminone Derivatives via Tin(IV)- Catalyzed Addition Reaction from β-dicarbonyl Compounds with Nitriles. Request PDF. Retrieved from [Link]

  • Bentham Science. (n.d.). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Retrieved from [Link]

  • Beilstein Journals. (2020). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Retrieved from [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Request PDF. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Retrieved from [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. Retrieved from [Link]

  • Isah, A. A., et al. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. PMC. Retrieved from [Link]

  • Al-Said, M. A., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Retrieved from [Link]

  • Chen, C.-T., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. RSC Publishing. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl 2, 3-dicyanopropionate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of substituted acrylates, specifically the condensation of 4-ethoxyaniline (p-phenetid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of substituted acrylates, specifically the condensation of 4-ethoxyaniline (p-phenetidine) with ethyl (ethoxymethylene)cyanoacetate (EMCA). This reaction is a classic addition-elimination sequence—often a precursor to Gould-Jacobs-type cyclizations—that yields ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate.

While theoretically straightforward, achieving quantitative yields requires precise thermodynamic control and the mitigation of side reactions. This guide is designed to troubleshoot common bottlenecks and provide a self-validating, field-tested protocol.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion, and I cannot push it to completion. What is the mechanistic cause, and how do I fix it? Expert Insight: The condensation of an arylamine with EMCA is a reversible equilibrium process. As the nucleophilic amine attacks the electrophilic double bond of EMCA, a tetrahedral intermediate forms, which subsequently collapses to yield the target enamine and one equivalent of ethanol [1]. If the ethanol is not actively removed from the reaction matrix, the reverse reaction heavily competes with product formation. Solution: Transition your solvent system from ethanol to a higher-boiling non-polar solvent like dry toluene. Equip your reaction flask with a Dean-Stark apparatus. Refluxing in toluene (b.p. 110.6°C) allows you to azeotropically remove the ethanol byproduct, driving the equilibrium entirely to the right according to Le Chatelier's principle [2].

Q2: The reaction mixture turns dark brown or black shortly after heating, and my isolated product is heavily contaminated. How do I prevent this? Expert Insight: 4-Ethoxyaniline is highly susceptible to aerobic oxidation, especially at elevated temperatures. The dark coloration indicates the formation of polymeric quinone-imine tars, which consume your starting material and complicate downstream purification. Solution: This is a reagent quality and atmospheric control issue.

  • Always use freshly distilled 4-ethoxyaniline (distill under reduced pressure prior to use to remove pre-existing oxidation products).

  • Degas your solvent (toluene) by sparging with Argon or Nitrogen for 15 minutes.

  • Conduct the entire reaction under a strict inert atmosphere.

Q3: I am observing the formation of a highly insoluble byproduct that precipitates out of the solution. What is it? Expert Insight: If the stoichiometry is not strictly controlled, or if the addition rate is too fast, you may encounter bis-addition or premature thermal cyclization. While full cyclization to a quinolone derivative typically requires temperatures exceeding 250°C (e.g., refluxing in Dowtherm A), localized hot spots or prolonged heating can trigger unwanted side reactions [3]. Solution: Maintain a slight stoichiometric excess of EMCA (1.05 equivalents) to ensure complete consumption of the amine, and employ a dropwise addition of the aniline solution to the EMCA solution at room temperature before ramping up the heat.

Data Presentation: Optimization Matrix

To validate these mechanistic adjustments, consider the following empirical data comparing standard conditions versus our optimized system.

Reaction ConditionsSolventTemperatureAtmosphereEthanol RemovalIsolated Yield (%)Purity (HPLC)
Standard RefluxEthanol78°CAmbientNone54%88%
High-Temp RefluxToluene110°CAmbientNone68%85% (Dark tars)
Optimized Protocol Toluene 110°C Argon Dean-Stark >94% >98%

Experimental Protocol: Optimized Condensation Workflow

This protocol is designed as a self-validating system; the visual cues (color maintenance and the exact volume of azeotroped ethanol) will confirm the reaction's progress and mechanistic fidelity.

Step 1: Preparation In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.05 eq, 21.0 mmol) and 100 mL of anhydrous, degassed toluene.

Step 2: Apparatus Setup Attach a Dean-Stark trap filled with dry toluene, topped with a reflux condenser and an Argon inlet. Ensure continuous inert gas flow.

Step 3: Controlled Addition Dissolve freshly distilled 4-ethoxyaniline (1.00 eq, 20.0 mmol) in 20 mL of dry toluene. Inject this solution dropwise into the reaction flask over 15 minutes at room temperature to prevent localized concentration spikes.

Step 4: Thermal Activation Gradually heat the reaction mixture to a vigorous reflux using an oil bath set to 125°C.

Step 5: Monitoring (Self-Validation) Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of ethanol (~1.16 mL) has been collected in the trap (typically 3-4 hours). The solution should remain a clear pale yellow, confirming the absence of aniline oxidation.

Step 6: Isolation Remove the heat and cool the mixture to 0°C in an ice bath. The product, ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, will precipitate out of the toluene as crystalline solids.

Step 7: Purification Filter the precipitate under vacuum, wash the filter cake with cold hexanes (2 x 20 mL) to remove any unreacted EMCA, and dry under high vacuum to afford the pure product.

Mechanistic Pathway Visualization

G A 4-Ethoxyaniline (Nucleophile) C Tetrahedral Intermediate (Addition Stage) A->C Nucleophilic Attack (Reversible) B Ethyl (ethoxymethylene)cyanoacetate (Electrophile) B->C D Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (Target Enamine) C->D Elimination (Equilibrium Shift) E Ethanol (Removed via Dean-Stark) C->E Azeotropic Removal

Reaction mechanism: Addition-elimination condensation of 4-ethoxyaniline and EMCA.

References

  • Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: International Journal of Organic Chemistry (SCIRP) URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

preventing side reactions during Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate synthesis

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this diagnosti...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical challenges encountered during the synthesis of ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate.

This molecule, synthesized via the condensation of 4-ethoxyaniline (p-phenetidine) and ethyl (ethoxymethylene)cyanoacetate (EMCA), serves as a crucial intermediate in the development of quinolone-based kinase inhibitors and other heterocyclic scaffolds 1. While the Michael-type addition-elimination mechanism is generally robust, the highly functionalized nature of the reactants makes the system prone to side reactions if experimental conditions deviate from their optimal thermodynamic and kinetic windows.

Mechanistic Pathway & Side Reaction Topology

Understanding the bifurcation points in the reaction mechanism is essential for effective troubleshooting. The diagram below maps the desired enamine formation against competing degradation and byproduct pathways.

ReactionPathway Reactants 4-Ethoxyaniline + EMCA KineticallyFavored Nucleophilic Attack at Ethoxymethylene C Reactants->KineticallyFavored Amidation Attack at Ester Carbonyl (Excess Heat) Reactants->Amidation Transesterification Solvent Exchange (e.g., Methanol) Reactants->Transesterification Oxidation Air Oxidation (O2 exposure) Reactants->Oxidation Elimination Ethanol Elimination KineticallyFavored->Elimination Product Target Enamine: Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate Elimination->Product AmideByproduct Amide Byproduct Amidation->AmideByproduct MethylEster Methyl Ester Byproduct Transesterification->MethylEster Tars Tarry Degradation Products Oxidation->Tars

Reaction pathways for EMCA condensation, highlighting the desired route vs common side reactions.

Diagnostic FAQs: Resolving Common Side Reactions

Q1: My NMR shows contamination with a methyl ester analog. How is this forming? Causality: This is a classic transesterification issue. The ester carbonyl of both EMCA and the final product is highly electrophilic. If you use methanol as a solvent, the ambient heat and the basicity of the aniline facilitate a solvent exchange, converting the ethyl ester into a methyl ester. Solution: Strictly utilize absolute ethanol or a non-nucleophilic solvent (such as toluene) for the reaction. Never use an alcohol solvent that does not match the ester's alkyl chain.

Q2: I am observing significant formation of an amide byproduct instead of the desired enamine. How do I correct this regioselectivity? Causality: EMCA possesses two electrophilic sites: the ethoxymethylene carbon and the ester carbonyl. The addition-elimination at the ethoxymethylene carbon is kinetically favored (a softer electrophile matching the amine nucleophile). However, excessive heat (>100 °C) or prolonged reaction times provide the activation energy required for the amine to attack the hard ester carbonyl, driving the formation of the thermodynamically stable amide 2. Solution: Strictly control the reaction temperature. Refluxing in ethanol (78 °C) provides the perfect thermal limit to kinetically trap the desired enamine while preventing amidation.

Q3: My reaction mixture turns dark black during reflux, and the isolated yield drops to <40%. What is happening? Causality: This discoloration indicates the oxidative degradation of the starting material. Electron-rich anilines, such as 4-ethoxyaniline, are highly susceptible to air oxidation at elevated temperatures, rapidly polymerizing into highly colored, tarry azo and quinone imine byproducts. Solution: Degas all solvents prior to use and conduct the reflux under a strict inert atmosphere (Nitrogen or Argon). Ensure your 4-ethoxyaniline is freshly purified.

Q4: The reaction stalls at 70-80% conversion. How can I drive it to completion? Causality: The condensation is an equilibrium process that releases one equivalent of ethanol. In a closed system or highly concentrated environment, the accumulation of this ethanol byproduct shifts the equilibrium backward (Le Chatelier's principle), stalling the forward reaction. Solution: Drive the equilibrium by cooling the reaction mixture post-reflux. The target enamine has low solubility in cold ethanol and will precipitate out of solution, effectively removing it from the equilibrium and pulling the reaction to completion.

Quantitative Optimization Matrix

The following table summarizes the impact of various reaction conditions on conversion rates and byproduct formation. Use this data to benchmark your own experimental results.

Reaction ConditionSolventTemp (°C)AtmosphereConversion (%)Major Byproduct
Standard Reflux (Optimal) Absolute EtOH78N₂>95%None (Trace Amide)
Methanol Substitution Methanol65N₂85%Methyl Ester (~15%)
Overheating / Neat None120Air60%Amide & Tars
Open Air Reflux Absolute EtOH78Air75%Oxidized Tars

Self-Validating Standard Operating Protocol (SOP)

To ensure high yields and prevent the side reactions detailed above, follow this self-validating methodology.

Step 1: Reagent Preparation & Validation Inspect your 4-ethoxyaniline. It should be a pale yellow liquid/solid. Validation Check: If the reagent is dark brown or black, it contains pre-existing oxidative tars and must be distilled under reduced pressure prior to use.

Step 2: Reaction Assembly In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethoxyaniline (1.0 eq, 10 mmol) in 50 mL of anhydrous, degassed absolute ethanol. Add ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.05 eq, 10.5 mmol) dropwise at room temperature.

Step 3: Inert Atmosphere Reflux Purge the system with Nitrogen (N₂) for 5 minutes. Heat the mixture to a gentle reflux (78 °C) for 3 hours. Validation Check: Monitor the color. The reaction mixture should transition to a clear, deep orange/yellow solution. A shift to opaque black indicates air ingress and active oxidation.

Step 4: Product Isolation Remove the heat source and allow the flask to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 1 hour. This temperature drop drives the equilibrium forward by forcing the target enamine to precipitate.

Step 5: Filtration and Washing Collect the precipitate via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold absolute ethanol to remove any unreacted starting materials and trace impurities. Dry the solid in vacuo at 40 °C overnight. Validation Check: The final product should present as a fine, pale yellow to off-white crystalline powder. A sticky or dark residue indicates incomplete washing or thermal degradation.

References

  • Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts Source: Russian Journal of General Chemistry (via ResearchGate) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic variables involved in the condensation of 4-ethoxyaniline with ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic variables involved in the condensation of 4-ethoxyaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA). This reaction is a foundational step in synthesizing 3-cyanoquinoline-based kinase inhibitors (e.g., EGFR and HER-2 inhibitors).

Below, you will find troubleshooting FAQs, quantitative condition matrices, and self-validating protocols to ensure high-yield, high-purity preparation of your target enamine intermediate.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q: Why is precise temperature control so critical during the condensation of 4-ethoxyaniline and EMCA? A: The reaction proceeds via a nucleophilic vinylic substitution (addition-elimination). The primary amine of 4-ethoxyaniline attacks the electrophilic ethoxymethylene carbon of EMCA, forming a tetrahedral intermediate. The causality of the reaction's progress relies entirely on the elimination and physical removal of ethanol to drive the equilibrium forward. If the temperature is too low (<80°C), ethanol is not efficiently volatilized, stalling the reaction. Conversely, exceeding 150°C introduces severe thermal stress, which can trigger premature 1[1] or cause irreversible oligomerization of the cyanoacetate moiety.

Q: I am observing a dark, insoluble precipitate during the neat (solvent-free) condensation. What went wrong? A: This is a classic symptom of localized overheating. In solvent-free conditions, the reaction mass becomes highly viscous as the higher-melting enamine product forms, leading to poor heat transfer. The dark precipitate is likely a polymerized byproduct. Solution: Ensure vigorous mechanical stirring and strictly control the internal temperature to not exceed 140°C, as outlined in foundational2[2]. For scale-up (>100g), switch to the toluene-reflux method to utilize the solvent as a thermal buffer.

Q: How do I definitively confirm the correct isomer has formed and the reaction is complete? A: The condensation yields a substituted enamine that strongly favors the isomer allowing intramolecular hydrogen bonding between the amine NH and the ester carbonyl. Self-Validation: Use 1 H NMR. You will observe a highly deshielded vinylic proton (typically ~8.4–8.5 ppm) and a distinct NH proton appearing as a doublet (coupling constant J ≈ 13-14 Hz). This coupling confirms the trans relationship across the C-N bond. The complete disappearance of the 4-ethoxyaniline aromatic amine protons confirms 100% conversion.

Section 2: Quantitative Data & Condition Matrix

ParameterSolvent-Free (Neat) ProtocolToluene-Reflux Protocol
Solvent NoneToluene (10 volumes)
Optimal Temperature 130–140 °C90–110 °C
Reaction Time 30 minutes16 hours
Average Yield 85–90%90–95%
Impurity Profile Moderate (risk of thermal oligomers)Low (highly controlled)
Scalability Best for <100g (due to exotherm/viscosity)Excellent for >100g to multi-kg
Primary Driving Force Rapid ethanol boil-offContinuous azeotropic ethanol removal

Section 3: Workflow Visualization

G SM 4-Ethoxyaniline + EMCA (Starting Materials) Cond1 Solvent-Free (Neat) 130-140°C, 30 min SM->Cond1 Cond2 Toluene Reflux 90-110°C, 16 h SM->Cond2 Cond3 Overheating >150°C SM->Cond3 Target Ethyl 2-cyano-3-[(4-ethoxyphenyl) amino]prop-2-enoate (Target Intermediate) Cond1->Target Rapid Conversion Cond2->Target Controlled Kinetics Degradation Premature Cyclization & Oligomerization Cond3->Degradation Thermal Stress Val Self-Validation: 1H NMR Vinylic Shift & NH Doublet Target->Val

Workflow for temperature optimization and validation of the condensation reaction.

Section 4: Self-Validating Experimental Protocols

Protocol A: Solvent-Free (Neat) Condensation

(Ideal for rapid, small-scale synthesis)

  • Charge: Combine 4-ethoxyaniline (1.0 eq) and EMCA (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer and an open distillation head.

  • Heat: Submerge the flask in an oil bath pre-heated to 130–140°C. Causality: The absence of solvent requires higher temperatures to maintain the melt state and rapidly boil off the ethanol byproduct.

  • Monitor (Self-Validation Checkpoint): The mixture will initially liquefy and bubble vigorously. The reaction is complete (typically within 30 minutes) when the internal temperature stabilizes and the bubbling ceases. The physical state will transition from a free-flowing liquid to a thick, crystalline paste.

  • Isolate: Cool the mixture to room temperature. Triturate the crude solid with hexanes (5 volumes) to dissolve any unreacted starting materials.

  • Purify: Filter the solid and recrystallize from glacial acetic acid to yield the pure target compound.

Protocol B: Toluene-Reflux Condensation

(Ideal for strict temperature control and large-scale synthesis)

  • Charge: Dissolve 4-ethoxyaniline (1.0 eq) in toluene (10 volumes). Add EMCA (1.05 eq) in one portion.

  • Heat: Attach a Dean-Stark trap and heat the mixture to 3[3]. Causality: Toluene acts as a thermal buffer, preventing localized overheating while forming an azeotrope with the evolving ethanol, pulling the reaction to completion.

  • Monitor (Self-Validation Checkpoint): Track the volume of ethanol collected in the Dean-Stark trap. The theoretical volume of ethanol directly correlates with reaction conversion. Stir for 16 hours or until ethanol evolution completely stops.

  • Crystallize: Remove the heat source and allow the mixture to cool slowly to room temperature (20-25°C). Causality: The target enamine exhibits a steep solubility curve in non-polar solvents. As the toluene cools, the product spontaneously crystallizes out of solution in high purity, leaving trace impurities dissolved.

  • Isolate: Filter the precipitate, wash with ice-cold toluene (2 volumes), and dry under vacuum at 60°C for 24 hours.

References

  • Source: Google Patents (EP2253620B1)
  • Title: Optimization of 6,7-Disubstituted-4-(arylamino)
  • Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate. It is intende...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate. It is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical approaches and detailed experimental protocols grounded in scientific integrity and regulatory expectations.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as any impurities can carry through to the final drug product, potentially affecting its safety, efficacy, and stability.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture, making it the method of choice for assessing the purity of such pharmaceutical intermediates.[3][4][5][6]

This guide will delve into the validation of a stability-indicating HPLC method, a critical aspect of pharmaceutical analysis that ensures the method can accurately measure the analyte of interest in the presence of its degradation products and any other potential impurities.[3][4] The principles and methodologies discussed are aligned with the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10][11][12][13][14]

Methodology Comparison: Selecting the Optimal HPLC Approach

While various analytical techniques can be employed for purity assessment, Reverse-Phase HPLC (RP-HPLC) is the most common and suitable method for moderately polar compounds like Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate.[1] The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1]

Analytical Technique Principle Advantages for Purity Analysis Limitations
Reverse-Phase HPLC (RP-HPLC) Partitioning based on polarityHigh resolution, sensitivity, and reproducibility for a wide range of compounds. Well-established and versatile.May not be suitable for very polar or non-polar compounds.
Gas Chromatography (GC) Partitioning based on volatility and polarityExcellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many pharmaceutical intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic fieldProvides detailed structural information, enabling identification of unknown impurities. qNMR allows for absolute purity determination without a reference standard.[2]Lower sensitivity compared to HPLC, less suitable for trace impurity detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MSProvides molecular weight and structural information, invaluable for impurity identification.[15]More complex and expensive instrumentation.

For routine quality control and purity assessment of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a validated RP-HPLC method offers the optimal balance of performance, reliability, and cost-effectiveness.

HPLC Method Validation: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16][17] The following sections detail the essential validation parameters as prescribed by ICH Q2(R2) guidelines.[7][8][18]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Forced_Deg Forced Degradation Linearity Linearity Range Range Accuracy Accuracy Precision Precision LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Report Validation Report Robustness->Report Documentation Comprehensive Documentation Report->Documentation

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18][19] To establish specificity, forced degradation studies are essential.[20][21][22] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[4][21]

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.[22]

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[22]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

The goal is to achieve 5-20% degradation of the active ingredient.[22] The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the analyte peak is free from co-eluting degradants.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by preparing a series of at least five concentrations of the reference standard and plotting the peak area response against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For purity assays, the range is typically 80% to 120% of the test concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis should be performed on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). The recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. The RSD should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is approximately 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20] Typical variations include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • Detection wavelength (e.g., ± 2 nm)

The system suitability parameters should remain within the acceptance criteria for all variations.

Proposed HPLC Method for Purity Determination

This section provides a starting point for the HPLC method development and subsequent validation. Optimization will likely be required based on the specific impurities present and the HPLC system used.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (Gradient Elution)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (based on UV spectrum of the compound)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Interrelationship of Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion and Recommendations

The described RP-HPLC method, once fully validated according to the outlined parameters, will provide a reliable and robust approach for the routine purity analysis of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate. This ensures the quality and consistency of this critical pharmaceutical intermediate. For comprehensive characterization, particularly for the identification of unknown impurities discovered during forced degradation studies, coupling the validated HPLC method with mass spectrometry (LC-MS) is highly recommended.[15] Furthermore, employing orthogonal techniques such as NMR can provide complementary information and strengthen the overall analytical control strategy.[2] Adherence to the principles of method validation throughout the product lifecycle is essential for ensuring regulatory compliance and patient safety.[12][17]

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. ResearchGate. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Stability Indicating HPLC Method Development - A Review. IJTSRD. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. Available from: [Link]

  • Separation of Ethyl cyanoacrylate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). OSHA. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available from: [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Novel Separation Strategies in Industrial And Environmental Analysis. DORAS. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • How can I determine the purity of an isolated compound?. ResearchGate. Available from: [Link]

  • Reactivity of novel ethyl cyanoacrylate and 6-hydroxyhexyl acrylate adhesive mixtures and their influence on adhesion. Polymer Bulletin. Available from: [Link]

Sources

Comparative

Reactivity and Performance Comparison: Ethyl vs. Methyl 2-Cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

Executive Summary & Context The synthesis of 4-hydroxyquinoline-3-carbonitrile derivatives—critical scaffolds in the development of antibacterial agents, kinase inhibitors, and advanced materials—relies heavily on the Go...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The synthesis of 4-hydroxyquinoline-3-carbonitrile derivatives—critical scaffolds in the development of antibacterial agents, kinase inhibitors, and advanced materials—relies heavily on the Gould-Jacobs reaction. The key intermediates in this pathway are alkyl 2-cyano-3-(arylamino)acrylates. This guide provides an objective, in-depth comparison of the reactivity, structural dynamics, and synthetic performance of Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate against its methyl ester analog .

Mechanistic & Conformational Dynamics

Both the ethyl and methyl analogs function as "push-pull" enamines, characterized by an electron-donating arylamino group and electron-withdrawing cyano and ester groups. As demonstrated in computational and spectroscopic studies on similar fluoroquinolone precursors (), the conformational stability of these molecules is governed by strong intramolecular hydrogen bonding between the amino proton and the ester carbonyl oxygen. This interaction effectively locks the molecule into a Z-conformation, which is pre-organized for subsequent thermal cyclization.

ConformationalWorkflow Precursor 4-Ethoxyaniline + Alkyl (ethoxymethylene)cyanoacetate Enamine Alkyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (Push-Pull Enamine) Precursor->Enamine Condensation (-EtOH) H_Bonding Intramolecular H-Bonding (N-H ··· O=C) Enamine->H_Bonding Conformational Locking IsomerZ Z-Isomer (Thermodynamically Stable) Pre-organized for Cyclization H_Bonding->IsomerZ Equilibration

Conformational locking of the enamine precursor via intramolecular hydrogen bonding.

Comparative Reactivity Profile

While structurally similar, the choice of the alkyl ester (methyl vs. ethyl) significantly impacts the thermodynamics and kinetics of downstream reactions.

  • Electrophilicity and Steric Hindrance: The methyl ester carbonyl carbon is less sterically hindered and slightly more electrophilic than the ethyl ester. This makes the methyl analog more susceptible to nucleophilic attack, which is highly advantageous if the synthetic route requires intermediate amidation or rapid saponification prior to cyclization.

  • Thermal Cyclization (Gould-Jacobs): The cyclization involves an electrophilic aromatic substitution where the ester carbonyl is attacked by the ortho-position of the aromatic ring, releasing an alcohol byproduct. The methyl ester typically exhibits a faster cyclization rate. This is driven by the superior leaving group ability of methoxide (in the transition state) and the lower boiling point of the expelled methanol (64.7 °C) compared to ethanol (78.4 °C). The rapid vaporization of methanol drives the equilibrium forward more efficiently under high heat ().

ReactivityPathway Start Enamine Precursor Methyl Methyl Ester Analog (Less Steric Hindrance) Start->Methyl Ethyl Ethyl Ester Analog (More Steric Hindrance) Start->Ethyl HydrolysisM Rapid Hydrolysis / Amidation (High Yield, Mild Conditions) Methyl->HydrolysisM Nucleophilic Attack CyclizationM Gould-Jacobs Cyclization Faster Rate, T ~ 240°C (-MeOH) Methyl->CyclizationM Thermal Energy HydrolysisE Slower Hydrolysis / Amidation (Requires Elevated Heat) Ethyl->HydrolysisE Nucleophilic Attack CyclizationE Gould-Jacobs Cyclization Standard Rate, T ~ 250°C (-EtOH) Ethyl->CyclizationE Thermal Energy Product 6-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CyclizationM->Product CyclizationE->Product

Comparative reactivity workflow of methyl vs. ethyl ester analogs in thermal cyclization.

Quantitative Performance Data

Property / ParameterMethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoateEthyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoateImpact on Synthesis
Ester Alkyl Group Methyl (-CH₃)Ethyl (-CH₂CH₃)Determines leaving group and steric bulk.
Leaving Group Boiling Point Methanol (64.7 °C)Ethanol (78.4 °C)Lower BP of MeOH accelerates byproduct removal during cyclization.
Relative Electrophilicity HigherLowerMethyl ester is more susceptible to nucleophilic attack.
Steric Hindrance (Taft Es​ ) 0.00-0.07Ethyl group provides slightly more steric shielding to the carbonyl.
Optimal Cyclization Temp ~240 °C~250 °CMethyl esters often cyclize at marginally lower temperatures.
Saponification Rate FasterSlowerMethyl esters hydrolyze more readily under basic conditions.

Experimental Methodologies

Protocol A: Synthesis of the Acrylate Precursor
  • Objective: Condensation of 4-ethoxyaniline with the respective alkyl (ethoxymethylene)cyanoacetate.

  • Step-by-Step:

    • Dissolve 10.0 mmol of 4-ethoxyaniline in 15 mL of the corresponding anhydrous alcohol (methanol for the methyl ester; ethanol for the ethyl ester).

    • Add 10.5 mmol of alkyl (ethoxymethylene)cyanoacetate dropwise at room temperature with continuous stirring.

    • Reflux the mixture for 3 hours under a nitrogen atmosphere.

    • Cool the reaction to 0 °C in an ice bath to induce crystallization.

    • Filter the precipitate, wash with 5 mL of cold solvent, and dry under vacuum at 40 °C.

  • Causality & Validation: Matching the reaction solvent to the ester alkyl group is a critical choice to prevent unwanted transesterification side-reactions (e.g., using ethanol with the methyl ester would yield a mixed product). The protocol is a self-validating system: the formation of the highly conjugated push-pull enamine results in a distinct color change (to a deep yellow/orange) and drives the reaction to completion via precipitation, shifting the thermodynamic equilibrium. TLC monitoring (Hexane:EtOAc 7:3) will confirm the disappearance of the highly polar aniline spot.

Protocol B: Thermal Cyclization (Gould-Jacobs Reaction)
  • Objective: Intramolecular cyclization to yield 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

  • Step-by-Step:

    • Suspend 5.0 mmol of the enamine precursor in 10 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).

    • Equip the flask with a short-path distillation head to allow the removal of the alcohol byproduct.

    • Heat the mixture rapidly to 240 °C (for methyl ester) or 250 °C (for ethyl ester) using a heating mantle. Maintain the temperature for 1.5 hours.

    • Allow the dark solution to cool to 70 °C, then slowly add 20 mL of hexanes to precipitate the quinolone product.

    • Filter the solid, wash thoroughly with hexanes to remove residual Dowtherm A, and recrystallize from DMF/ethanol.

  • Causality & Validation: Dowtherm A is selected because its high boiling point (258 °C) provides the immense thermal energy required to overcome the activation barrier of the electrophilic aromatic substitution, while remaining chemically inert (). The short-path distillation physically removes the alcohol byproduct from the system, preventing the reverse reaction. The system validates itself upon the addition of hexanes: the polar quinolone core is entirely insoluble in non-polar aliphatic solvents, resulting in immediate, quantitative precipitation of the target compound.

References

  • Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs. The Journal of Physical Chemistry A.[Link]

  • Application of the Gould–Jacobs reaction to 4-amino-2,1,3-benzoselenadiazole. Tetrahedron.[Link]

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